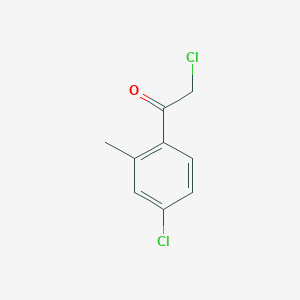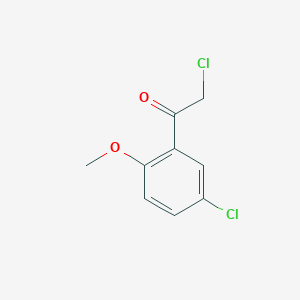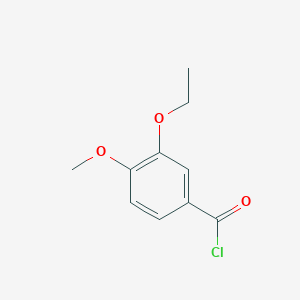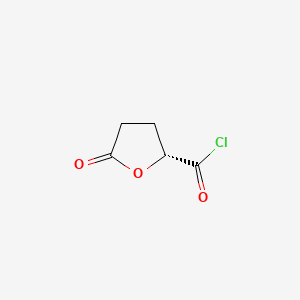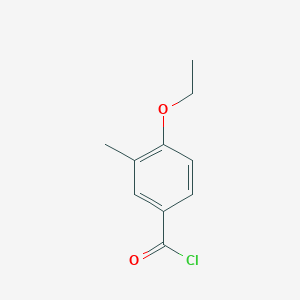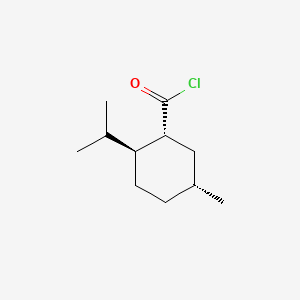
Naphthalene-2-carbonyl fluoride
Vue d'ensemble
Description
Naphthalene-2-carbonyl fluoride is a chemical compound with the molecular formula C11H7FO . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is naturally present in crucial oils of various plants . Naphthalene derivatives are extensive drug resources and are used as wetting agents, surfactants, and insecticides . They exhibit unique photophysical and chemical properties .
Synthesis Analysis
The synthesis of naphthalene derivatives is a complex process. They are designed and synthesized by a “building-blocks approach” connected through α-bond, double bond, and triple bond . The synthesis methods of fluorinated carbon, which is related to Naphthalene-2-carbonyl fluoride, can be mainly classified into direct gas fluorination, indirect fluorination, and plasma-assisted fluorination .Molecular Structure Analysis
The molecular structure of Naphthalene-2-carbonyl fluoride contains a total of 21 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 acyl halogenide (aromatic) .Chemical Reactions Analysis
Naphthalene derivatives exhibit unique photophysical and chemical properties . They have rigid planes and large π-electron conjugation, resulting in high quantum yield and excellent photostability . Naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations .Physical And Chemical Properties Analysis
Naphthalene derivatives are known for their strong fluorescence, electroactivity, and photostability . They have been widely applied in several fields such as chemical analysis, bioassay, and disease diagnosis . The features of C-F bonds and F/C ratios are significant for tuning the properties of fluorinated carbon .Applications De Recherche Scientifique
Enhanced Reactivity in Ionic Liquids
Naphthalene derivatives demonstrate increased reactivity in ionic liquids. Studies have shown that the use of alkali metal fluorides, especially CsF, enhances the nucleophilic fluorination of naphthalene derivatives, leading to high yields of fluorinated naphthalenes without byproducts (Kim, Song, & Chi, 2003).
Interaction with Fluoride Ions
Naphthalene derivatives exhibit unique interactions with fluoride ions. A study highlighted a naphthalene derivative that showed specific absorption and fluorescence peaks when interacting with fluoride ions, suggesting its potential as a fluoride sensor (Cho et al., 2003).
Fluorescent and Chromogenic Chemosensors
Naphthalene-based chemosensors have been developed for the selective detection of fluoride ions. These sensors show significant changes in color and fluorescence upon interaction with fluoride, making them useful for analytical applications (Vijayakumar et al., 2020).
Application in Fluorination Reactions
Naphthalene-catalyzed lithiation methodology has been applied to allylic and benzylic fluorides. This process facilitates the transformation of these fluorides into corresponding lithium derivatives, useful in various organic syntheses (Guijarro & Yus, 2001).
Mécanisme D'action
Naphthalene-based fluorescence probes, due to their hydrophobic nature, exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules . In the conjugated probe system, introducing a naphthalene moiety caused improvement in photo-stability .
Orientations Futures
Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances . They are useful for a variety of applications owing to their strong fluorescence, electroactivity, and photostability . Future research could focus on tuning C-F bonding and F/C ratios, developing a safe and efficient fluorination method, and expanding the applications of fluorinated carbon materials .
Propriétés
IUPAC Name |
naphthalene-2-carbonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNZYORUANJTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567024 | |
| Record name | Naphthalene-2-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2-carbonyl fluoride | |
CAS RN |
37827-83-1 | |
| Record name | Naphthalene-2-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







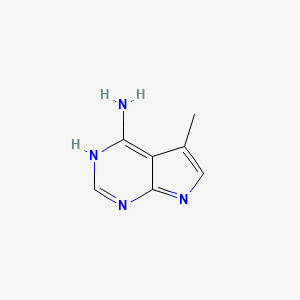
![Bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7810358.png)

